molecular formula C14H19NO4 B12795800 Butyl 2-(phenylcarbamoyloxy)propanoate CAS No. 7495-80-9

Butyl 2-(phenylcarbamoyloxy)propanoate

Cat. No.: B12795800
CAS No.: 7495-80-9
M. Wt: 265.30 g/mol
InChI Key: BINAYUILEBETKI-UHFFFAOYSA-N
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Description

Butyl 2-(phenylcarbamoyloxy)propanoate is a synthetic ester compound characterized by a phenylcarbamoyloxy substituent on the propanoate backbone.

Properties

CAS No.

7495-80-9

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

butyl 2-(phenylcarbamoyloxy)propanoate

InChI

InChI=1S/C14H19NO4/c1-3-4-10-18-13(16)11(2)19-14(17)15-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,15,17)

InChI Key

BINAYUILEBETKI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)OC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of Nicotinamide Riboside-d4 Triflate involves the incorporation of deuterium atoms into the riboside structure. The synthetic route typically includes the following steps:

    Formation of Nicotinamide Riboside: This involves the reaction of nicotinamide with ribose under specific conditions to form nicotinamide riboside.

    Deuteration: The riboside is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms.

Chemical Reactions Analysis

Nicotinamide Riboside-d4 Triflate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Nicotinamide Riboside-d4 Triflate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Nicotinamide Riboside-d4 Triflate involves its conversion to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. NAD+ plays a vital role in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. The compound’s deuterium labeling allows for precise tracking of its metabolic fate and interactions within the cell .

Comparison with Similar Compounds

Cyhalofop-Butyl (Butyl 2-(4-(4-Cyano-2-Fluorophenoxy)phenoxy)propanoate)

  • Molecular Formula: C₂₀H₂₀FNO₄
  • Molecular Weight : 357.38 g/mol
  • Key Substituents: 4-cyano-2-fluorophenoxy, phenoxy
  • Primary Use : Herbicide targeting grassy weeds in rice paddies .
  • Comparison: The fluorophenoxy and cyano groups enhance lipid solubility and target-site binding in plants.

Fluazifop-P Butyl Ester (Butyl 2-(4-((5-(Trifluoromethyl)-2-Pyridinyl)Oxy)Phenoxy)Propanoate)

  • Molecular Formula: C₁₉H₂₀F₃NO₄
  • Molecular Weight : 383.36 g/mol
  • Key Substituents: Trifluoromethylpyridinyloxy, phenoxy
  • Primary Use : Selective herbicide for broadleaf weed control .
  • Comparison : The trifluoromethyl group increases metabolic stability and herbicidal potency. The absence of a phenylcarbamoyl group limits its interaction with acetylcholinesterase, a common target for carbamate pesticides .

2-(Phenylcarbamoyl)Phenyl 2-(2,4-Dichlorophenoxy)Propanoate

  • Molecular Formula: C₂₂H₁₇Cl₂NO₄
  • Molecular Weight : 430.28 g/mol
  • Key Substituents: Phenylcarbamoyl, 2,4-dichlorophenoxy
  • Primary Use : Pharmaceutical intermediate and coupling reagent .
  • Comparison: The dichlorophenoxy group enhances electrophilic reactivity, while the phenylcarbamoyl moiety enables hydrogen bonding, making it suitable for drug synthesis. This contrasts with the target compound’s butyl ester, which likely prioritizes solubility over reactivity .

Butyl Propionate (Propanoic Acid, Butyl Ester)

  • Molecular Formula : C₇H₁₄O₂
  • Molecular Weight : 130.18 g/mol
  • Key Substituents : Simple alkyl ester
  • Primary Use : Solvent and flavoring agent in food and cosmetics .
  • Comparison : The lack of complex substituents limits its bioactivity, highlighting how the phenylcarbamoyloxy group in the target compound could confer specialized interactions .

Tabulated Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use Source
Butyl 2-(Phenylcarbamoyloxy)propanoate Not Available Inferred ~350–400 Phenylcarbamoyloxy, butyl ester Hypothetical: Pesticide/Pharma
Cyhalofop-Butyl C₂₀H₂₀FNO₄ 357.38 4-Cyano-2-fluorophenoxy Herbicide
Fluazifop-P Butyl Ester C₁₉H₂₀F₃NO₄ 383.36 Trifluoromethylpyridinyloxy Herbicide
2-(Phenylcarbamoyl)Phenyl 2-(2,4-Dichlorophenoxy)Propanoate C₂₂H₁₇Cl₂NO₄ 430.28 Phenylcarbamoyl, dichlorophenoxy Pharmaceutical Intermediate
Butyl Propionate C₇H₁₄O₂ 130.18 Alkyl ester Solvent/Flavoring

Key Research Findings

  • Substituent Impact: Fluorine and chlorine atoms in analogues like cyhalofop-butyl and fluazifop-P enhance environmental persistence and target specificity .
  • Solubility vs. Reactivity : Butyl esters (e.g., butyl propionate) prioritize volatility and solubility, whereas aromatic substituents (e.g., phenylcarbamoyl) increase molecular weight and stability for targeted applications .
  • Toxicity Profile : Herbicidal analogues exhibit moderate mammalian toxicity (e.g., cyhalofop-butyl: LD₅₀ > 2,000 mg/kg in rats), suggesting the target compound’s safety profile depends on substituent electronegativity and metabolism .

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